molecular formula C8H5ClN2O2 B11900806 2-Chloro-6-nitro-1H-indole

2-Chloro-6-nitro-1H-indole

Cat. No.: B11900806
M. Wt: 196.59 g/mol
InChI Key: SHSGHHJMFJVMDI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the second position and a nitro group at the sixth position on the indole ring, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-nitro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorine atom can participate in electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-nitro-1H-indole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-6-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H

InChI Key

SHSGHHJMFJVMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Cl

Origin of Product

United States

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